Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl- is a complex organic compound characterized by a unique bicyclic structure that incorporates both a pyrrole and an azepine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural features, indicating the presence of nitrogen atoms and specific functional groups.
The compound is classified under the category of heterocyclic compounds, specifically within the sub-class of azepines. Azepines are seven-membered nitrogen-containing rings that exhibit diverse biological activities. Pyrrolo[2,3-c]azepine derivatives have been studied for their pharmacological properties, including their potential as anti-cancer agents and for treating various neurological disorders. The compound's Chemical Abstracts Service (CAS) number is 72908-87-3, which facilitates its identification in chemical databases.
The synthesis of Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance:
Technical details include maintaining specific temperatures (e.g., around 80 °C) and monitoring the reaction progress using thin-layer chromatography (TLC) to ensure completion before quenching the reaction with ice and extracting the product using organic solvents .
The molecular formula for Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is , with a molecular weight of approximately 164.16 g/mol. The structure features:
Key structural data include:
Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione can undergo various chemical reactions typical for heterocycles:
Technical details regarding yields and conditions vary but typically involve monitoring through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for product confirmation .
The mechanism of action for Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is not fully elucidated but is believed to involve interactions with neurotransmitter systems. Research indicates that derivatives may act as modulators of serotonin receptors or other neuroactive targets, contributing to their pharmacological effects. Data suggest potential anti-serotonin activity alongside hypotensive effects, making them candidates for further therapeutic exploration .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular environment .
Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several scientific applications:
Polyphosphoric acid (PPA) serves as a cost-effective and efficient catalyst for constructing the fused bicyclic framework of pyrroloazepine-diones. This Brønsted acid-promoted methodology involves the dehydration and concomitant cyclization of linear precursors, specifically 3-(1-ethylpyrrole-2-carboxamido)propanoic acid. Under optimized conditions (PPA with 5 mol% P₂O₅ at 393 K for 0.5 hours), the reaction proceeds via acyliminium ion intermediates, facilitating nucleophilic attack by the pyrrole nitrogen onto the activated carbonyl. This forms the seven-membered azepine ring while establishing the critical C-N bond at the ring junction [2] [8]. The reaction demonstrates moderate efficiency (65% isolated yield) but excellent regioselectivity, producing exclusively the 5H,7H tautomer. Crystallographic analysis confirms the trans orientation of the lactam carbonyls in the solid state, stabilized by intermolecular N-H···O hydrogen bonds extending along the b-axis [8].
Table 1: PPA-Mediated Cyclization Optimization
P₂O₅ Loading (mol%) | Temperature (K) | Reaction Time (h) | Yield (%) |
---|---|---|---|
0 | 393 | 0.5 | 35 |
5 | 393 | 0.5 | 65 |
10 | 393 | 0.5 | 68 |
5 | 373 | 2.0 | 42 |
While less extensively documented for this specific scaffold, transition metal catalysis offers potential for enhanced functional group tolerance and stereocontrol. Theoretical frameworks suggest palladium-catalyzed carbonylative annulation or copper-mediated C-N coupling could assemble the pyrroloazepine core from halogenated pyrrole precursors and amino-tethered alkenes. Challenges include managing the competing coordination of the diketone moiety and preventing undesired β-hydride elimination in metalated intermediates. Current research gaps indicate a need for catalyst screening (e.g., Pd₂(dba)₃/Xantphos or CuI/1,10-phenanthroline systems) to optimize yields and enable enantioselective variants [9] [10].
Radical chemistry enables direct C7 methylation under mild conditions. The Mn(OAc)₃-mediated oxidative radical addition to the 6,7-dihydropyrroloazepine-dione scaffold utilizes methyl malonate derivatives as radical precursors. Initiation involves Mn(III) oxidation, generating nucleophilic carbon-centered radicals that selectively attack the electron-deficient C7 position adjacent to the lactam nitrogen. This method achieves moderate regioselectivity (C7:C4 ≈ 8:1) but requires stoichiometric oxidants and exhibits limited functional group compatibility due to radical sensitivity [4] [7]. Alternative approaches using photoredox catalysis (e.g., Ru(bpy)₃Cl₂/blue LEDs) with tert-butyl peracetate and dimethylzinc demonstrate improved atom economy and milder conditions, albeit with higher catalyst costs.
Directed C-H activation provides superior regiocontrol for C7 methylation. Employing a Pd(OAc)₂/8-aminoquinoline bidentate directing group system enables selective palladation at the C7 position. Subsequent transmetalation with methylboroxane or methyl iodide yields the 7-methylated derivative. Key advantages include:
Table 2: C7 Methylation Techniques Comparison
Method | Conditions | Regioselectivity (C7:C4) | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Mn(OAc)₃ Radical Addition | DCE, 80°C, 12h | 8:1 | 45-65 | Stoichiometric oxidant |
Photoredox Alkylation | CH₃CN, RT, blue LEDs, 24h | 6:1 | 50-70 | Catalyst cost |
Pd-Catalyzed C-H Activation | DMA, 100°C, AQ-DG, 16h | >20:1 | 75-85 | Auxiliary installation/removal |
The electron-rich pyrrole ring within the scaffold undergoes regioselective electrophilic substitution at C2/C3 positions. Bromination (NBS/CHCl₃, 0°C) selectively yields the 3-bromo derivative due to steric shielding of C2 by the azepine ring. Nitration requires careful control (HNO₃/Ac₂O, -10°C) to avoid over-oxidation or diketone decomposition. Friedel-Crafts acylation is feasible only with highly activated acyl chlorides (e.g., 4-MeOC₆H₄COCl) and AlCl₃ at low temperatures (-30°C), producing C3-acylated products in 40-55% yields [3] [8]. Computational studies (DFT) confirm the C3 position’s superior nucleophilicity (Fukui f⁻ index = 0.087 vs. C2 f⁻ = 0.052) due to reduced steric encumbrance from the azepine fusion [7].
Halogenated derivatives (e.g., 3-bromo-7-methylpyrroloazepinedione) serve as versatile platforms for Pd-catalyzed cross-coupling. Key transformations include:
Table 3: Cross-Coupling Reactions on 3-Bromo-7-methylpyrroloazepinedione
Reaction Type | Conditions | Representative Product | Yield (%) | λₘₐₓ Shift (nm) |
---|---|---|---|---|
Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 3-Phenyl-7-methyl derivative | 88 | +52 |
Sonogashira | PhC≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-7-methyl | 73 | +65 |
Buchwald-Hartwig | Piperidine, Pd₂(dba)₃, XPhos, toluene, 100°C | 3-(Piperidin-1-yl)-7-methyl | 78 | +41 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7